molecular formula C19H24N4O4 B601039 N-((S)-1-(((R)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide CAS No. 886979-78-8

N-((S)-1-(((R)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide

Cat. No. B601039
CAS RN: 886979-78-8
M. Wt: 372.43
InChI Key:
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Description

The compound is a derivative of pyrazine-2-carboxamide, which is a heterocyclic compound containing a pyrazine ring . Pyrazine is a six-membered ring with two nitrogen atoms opposite each other, and carboxamide is a functional group consisting of a carbonyl (C=O) and amine (NH2) group .


Molecular Structure Analysis

The molecular structure of similar compounds, such as N-(1 H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide, has been studied . These compounds typically display a planar geometry around the pyrazine ring .

Scientific Research Applications

Chemical Interactions and Synthesis

Pyrazine derivatives, including the compound , are of great interest due to their diverse pharmacological properties and their presence in various natural and synthetic compounds. Research has revealed that pyrazines, as a class of nitrogen-containing compounds, contribute significantly to flavors in food products through the Maillard reaction. The control strategies for pyrazine generation are crucial for enhancing desired flavors and suppressing harmful by-products in the food industry. Emerging technologies like ultrasound have been shown to promote the formation of pyrazines in model systems (Yu et al., 2021).

Pharmacological Properties

Pyrazine derivatives exhibit a wide range of pharmacological effects. Over the years, pyrazine derivatives have been patented for their antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, antiviral, and treatment for arteriosclerosis properties. The potential of these derivatives for further studies and development into clinically effective compounds is significant, as indicated by the variety of pharmacological activities observed (Ferreira & Kaiser, 2012).

Heterocyclic Chemistry

The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyrazine, are well-documented due to their usefulness as synthetic intermediates and their biological importance. These compounds display various functionalities in metal complex formation, catalyst design, asymmetric catalysis, and synthesis, along with medicinal applications. The heterocyclic N-oxide motif is instrumental in recent advanced chemistry and drug development investigations, highlighting the significance of pyrazine-based compounds in organic syntheses, catalysis, and drug applications (Li et al., 2019).

Future Directions

The future research directions for this compound could involve studying its potential biological activities, given that other pyrazine carboxamides have shown biological activity . Additionally, further studies could be conducted to understand its physical and chemical properties.

properties

IUPAC Name

N-[(2S)-1-[[(1R)-1-hydroperoxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-13(2)10-17(27-26)23-18(24)15(11-14-6-4-3-5-7-14)22-19(25)16-12-20-8-9-21-16/h3-9,12-13,15,17,26H,10-11H2,1-2H3,(H,22,25)(H,23,24)/t15-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPZUYZYORUVIK-DOTOQJQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886979-78-8
Record name tert-butyl 4-[(5-phenyl-1,2-oxazol-3-yl)carbamoyl]piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-((S)-1-(((R)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide
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N-((S)-1-(((R)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide
Reactant of Route 3
N-((S)-1-(((R)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide
Reactant of Route 4
N-((S)-1-(((R)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide
Reactant of Route 5
N-((S)-1-(((R)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide
Reactant of Route 6
Reactant of Route 6
N-((S)-1-(((R)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide

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